Bromo-PEG1-t-butyl ester
Overview
Description
Bromo-PEG1-t-butyl ester is a PEG linker containing a bromide group and a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Synthesis Analysis
This compound is utilized in enantioselective synthesis processes. It’s involved in the enantioselective coupling with aldehydes to produce anti-α-bromo β-hydroxy esters, precursors for various chiral compounds like glycidic esters, acetate aldols, and β-amino acid esters.Molecular Structure Analysis
The molecular formula of this compound is C9H17BrO3 . It has a molecular weight of 253.1 g/mol . The structure of this compound contains a total of 29 bonds, including 12 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 aliphatic ester, and 1 aliphatic ether .Chemical Reactions Analysis
The bromide (Br) in this compound is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis
This compound appears as a liquid . The exact odor, boiling point, melting point, flash point, and density are not specified . It is soluble in DCM and Hexane .Scientific Research Applications
Enantioselective Synthesis
- Bromo-PEG1-t-butyl ester is utilized in enantioselective synthesis processes. It's involved in the enantioselective coupling with aldehydes to produce anti-α-bromo β-hydroxy esters, precursors for various chiral compounds like glycidic esters, acetate aldols, and β-amino acid esters (Corey & Choi, 1991).
Block Copolymer Preparation
- In the field of polymer chemistry, this compound is used in the preparation of block copolymers. It's instrumental in Diels–Alder reactions for synthesizing copolymers like poly(methyl methacrylate) and polystyrene, which have various industrial applications (Durmaz et al., 2006).
Synthesis of α-Bromo-β-Keto Esters
- This compound plays a crucial role in the synthesis of α-bromo-β-keto esters. Using this compound in PEG-400, the process achieves selective α-monobromination of β-keto esters under mild, environmentally benign, and catalyst-free conditions (Xie et al., 2006).
Drug Development and Delivery
- It is utilized in drug development, particularly in enhancing the effectiveness of specific integrin inhibitors. For instance, t-butyl esters of α4 integrin inhibitors are linked with PEG to maintain sustained levels and bioactivity in vivo following subcutaneous administration (Smith et al., 2013).
Synthesis of Serglycin Glycopeptides
- The compound is used in the solid-phase synthesis of glycopeptides. It acts as a handle for this synthesis, demonstrating its importance in the creation of complex biological molecules (Nakahara et al., 2000).
Lithium-Sulfur Batteries Development
- In the field of energy storage, it contributes to the development of lithium-sulfur batteries. Specifically, a copolymer electrolyte incorporating this compound has been designed to improve the battery's initial discharge capacity and cycle stability (Cai et al., 2019).
Mechanism of Action
Target of Action
Bromo-PEG1-t-butyl ester is a PEG linker containing a bromide group and a t-butyl protected carboxyl group . The primary targets of this compound are molecules that undergo nucleophilic substitution reactions . The bromide (Br) group attached to the compound is a very good leaving group, making it highly reactive towards nucleophiles .
Mode of Action
The bromide group in this compound is highly reactive and can be easily displaced by nucleophiles in a substitution reaction . This allows the compound to form covalent bonds with its targets, altering their structure and function. The t-butyl protected carboxyl group can be deprotected under acidic conditions , providing another point of reactivity.
Biochemical Pathways
This compound is utilized in enantioselective synthesis processes. It’s involved in the enantioselective coupling with aldehydes to produce anti-α-bromo β-hydroxy esters, precursors for various chiral compounds like glycidic esters, acetate aldols, and β-amino acid esters. These compounds can participate in various biochemical pathways, influencing the synthesis of complex biological molecules.
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its PEG linker. The hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can enhance its absorption and distribution within the body.
Result of Action
The result of this compound’s action depends on the specific context of its use. In enantioselective synthesis, it helps produce chiral compounds like glycidic esters, acetate aldols, and β-amino acid esters. These compounds can have various molecular and cellular effects, depending on their specific structures and functions.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the t-butyl protected carboxyl group can be deprotected under acidic conditions . Therefore, the pH of the environment can affect the compound’s reactivity. Additionally, the compound’s solubility and stability can be influenced by the polarity and temperature of the environment .
Safety and Hazards
Bromo-PEG1-t-butyl ester is not classified as a hazard . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . Assure adequate flushing of the eyes by separating the eyelids with fingers . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .
properties
IUPAC Name |
tert-butyl 3-(2-bromoethoxy)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO3/c1-9(2,3)13-8(11)4-6-12-7-5-10/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGOEVTUVNSLIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1393330-36-3 | |
Record name | tert-butyl 3-(2-bromoethoxy)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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